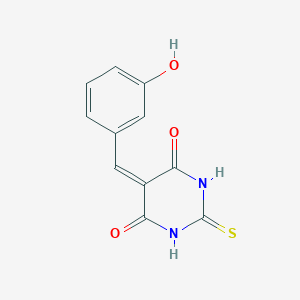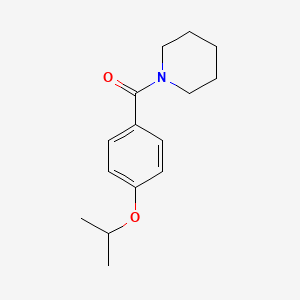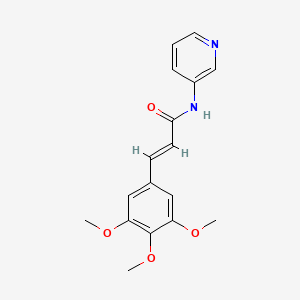
N~2~-(4-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as FMG-9, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMG-9 belongs to the family of glycine transporter inhibitors, which are being investigated as a potential treatment for various neurological disorders. In
Mechanism of Action
FMG-9 inhibits the glycine transporter, which is responsible for removing glycine from the synaptic cleft. By inhibiting this transporter, FMG-9 increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. This, in turn, can improve cognitive function, reduce seizures, and alleviate neuropathic pain.
Biochemical and Physiological Effects
FMG-9 has been shown to have a range of biochemical and physiological effects. It can improve cognitive function, reduce seizures, and alleviate neuropathic pain. FMG-9 has also been shown to increase the expression of synaptic proteins, which can enhance synaptic plasticity and improve memory.
Advantages and Limitations for Lab Experiments
FMG-9 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high degree of selectivity for the glycine transporter, which reduces the risk of off-target effects. However, FMG-9 has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for research on FMG-9. One area of interest is the potential use of FMG-9 in the treatment of schizophrenia. FMG-9 has been shown to improve cognitive function, which is a major symptom of schizophrenia. Another area of interest is the potential use of FMG-9 in the treatment of neuropathic pain. FMG-9 has been shown to alleviate neuropathic pain, which is a major clinical problem. Finally, there is interest in developing more potent and selective glycine transporter inhibitors, which could lead to more effective treatments for neurological disorders.
Conclusion
In conclusion, FMG-9 is a synthetic compound that has shown potential therapeutic applications in various neurological disorders. It works by inhibiting the glycine transporter, which increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. FMG-9 has several advantages for lab experiments, including its high degree of selectivity for the glycine transporter. However, it also has some limitations, including poor solubility in water and a short half-life. There are several future directions for research on FMG-9, including its potential use in the treatment of schizophrenia and neuropathic pain, and the development of more potent and selective glycine transporter inhibitors.
Synthesis Methods
The synthesis of FMG-9 involves a multi-step process. The starting material for the synthesis is 4-fluoroaniline, which is reacted with 4-methylbenzoyl chloride to produce N-(4-fluorophenyl)-4-methylbenzamide. The resulting compound is then reacted with methylsulfonyl chloride in the presence of triethylamine to produce N-(4-fluorophenyl)-N-(4-methylphenyl)-N-methylsulfonylbenzamide. The final step involves the reaction of the previous compound with glycine ethyl ester hydrochloride in the presence of potassium carbonate to produce FMG-9.
Scientific Research Applications
FMG-9 has shown potential therapeutic applications in various neurological disorders such as schizophrenia, epilepsy, and neuropathic pain. It works by inhibiting the glycine transporter, which increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. This, in turn, can improve cognitive function, reduce seizures, and alleviate neuropathic pain.
properties
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-3-7-14(8-4-12)18-16(20)11-19(23(2,21)22)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNQVZVPBVUPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)

![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)





![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)


![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)
